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Compound of Interest

Compound Name: Aeruginosin B

Cat. No.: B1666624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Aeruginosin 98B, a potent

serine protease inhibitor. The synthesis follows the convergent strategy developed by Trost et

al., which involves the preparation of four key fragments followed by their sequential coupling

and final modifications.[1][2] This approach allows for flexibility in analog synthesis and

provides a reliable route to this complex natural product.

Retrosynthetic Analysis
The total synthesis of Aeruginosin 98B is based on a convergent approach, dissecting the

molecule into four key building blocks: the protected 2-carboxy-6-hydroxyoctahydroindole

(Choi) core (7), a protected 4-hydroxyphenyl lactic acid (Hpla) derivative (5), a bis-protected

agmatine (6), and D-allo-isoleucine (8).[1][2] The central Choi core is synthesized via a key

Palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA). The Hpla fragment is

prepared using a Sharpless asymmetric dihydroxylation. These fragments are then coupled

sequentially to construct the full peptide backbone.
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Caption: Retrosynthetic analysis of Aeruginosin 98B.

Experimental Protocols
I. Synthesis of the Protected Choi Core Fragment
The synthesis of the central Choi core is achieved through a multi-step sequence, with the key

transformation being a diastereoselective Pd-catalyzed intramolecular asymmetric allylic

alkylation.

Overall Workflow for Protected Choi Core Synthesis
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Caption: Workflow for the synthesis of the protected Choi core.

Protocol:

Synthesis of Allylic Carbonate Precursor: The synthesis starts from 4-methoxyphenol and

proceeds through a Birch reduction, silylation, dihydroxylation, and functional group

manipulations to yield the key allylic carbonate precursor.
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Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The diastereomeric mixture of the

allylic carbonate is subjected to a Pd-catalyzed intramolecular AAA reaction using a racemic

phosphine ligand to yield the hexahydroindole derivative with high diastereoselectivity.

Diastereoselective Reduction and Protection: The resulting olefin is reduced, and the amino

group is benzylated to afford the protected Choi amino alcohol.

II. Synthesis of the Protected Hpla Fragment
The protected (R)-4-hydroxyphenyl lactic acid (Hpla) fragment is synthesized from ethyl

cinnamate using a Sharpless asymmetric dihydroxylation to establish the desired

stereochemistry.

Protocol:

Sharpless Asymmetric Dihydroxylation: Ethyl cinnamate is treated with AD-mix-α to yield the

corresponding diol with high enantiomeric excess.[1]

Reductive Removal of Benzylic Hydroxyl Group: The benzylic hydroxyl group of the diol is

removed using triethylsilane and trifluoroacetic acid.[1]

Silyl Protection: The remaining hydroxyl group is protected as a triisopropylsilyl (TIPS) ether.

III. Synthesis of the Protected Agmatine Fragment
The protected agmatine fragment is prepared from N-Boc-1,4-diaminobutane.

Protocol:

Guanidinylation: N-Boc-1,4-diaminobutane is reacted with N,N'-bis(benzyloxycarbonyl)-1H-

pyrazole-1-carboxamidine to install the protected guanidine group.[1]

Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the

desired bis-Cbz-protected agmatine.[1]

IV. Assembly of the Tetrapeptide and Final Steps
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The four fragments are coupled sequentially, followed by sulfation and global deprotection to

yield Aeruginosin 98B.

Overall Workflow for Aeruginosin 98B Assembly
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Caption: Final assembly and modification steps for Aeruginosin 98B.

Protocol:

Dipeptide Formation: The protected Hpla fragment is coupled with D-allo-isoleucine methyl

ester using a standard peptide coupling reagent such as TBTU.

Tripeptide Formation: The resulting dipeptide is hydrolyzed and then coupled with the

protected Choi fragment.

Tetrapeptide Formation: The tripeptide is subsequently coupled with the protected agmatine

fragment.

Sulfation: The hydroxyl group on the Choi core is sulfated using a sulfur trioxide pyridine

complex.[1]

Global Deprotection: The remaining protecting groups (TIPS, Bn, and Cbz) are removed to

yield Aeruginosin 98B.[1]

Purification: The final product is purified by reverse-phase HPLC.[1]

Quantitative Data Summary
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Step Product Yield (%) Notes

Hpla Synthesis

Sharpless Asymmetric

Dihydroxylation
Diol intermediate 86 >99% ee

Reduction of Benzylic

Hydroxyl
α-Hydroxyester 80

TIPS Protection Protected Hpla 79

Agmatine Synthesis

Guanidinylation
N,N'-bis(Cbz)-N''-Boc-

agmatine
65

Boc Deprotection Protected Agmatine 95

Choi Core Synthesis

Pd-catalyzed AAA
Hexahydroindole

derivative
96

11:1 diastereomeric

ratio

Reduction &

Benzylation

Protected Choi Amino

Alcohol
89 Over two steps

Hydrogenation
Deprotected Choi

Amino Alcohol
92

Peptide Assembly &

Final Steps

Hpla + D-allo-Ile

Coupling
Dipeptide 73

Over two steps

(hydrolysis and

coupling)

Dipeptide + Choi

Coupling
Tripeptide 69

Over two steps

(hydrolysis and

coupling)

Sulfation Sulfated Tetrapeptide 75
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Final Deprotection &

Purification
Aeruginosin 98B 98

Note: Yields are as reported by Trost et al. and may vary depending on experimental

conditions.[1]

This protocol provides a comprehensive guide for the total synthesis of Aeruginosin 98B. The

modular nature of this synthetic route offers opportunities for the creation of novel analogs for

structure-activity relationship studies and drug discovery efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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